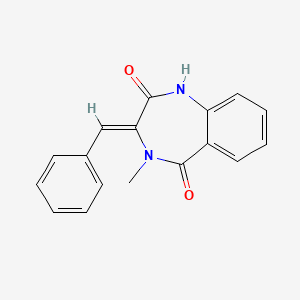

Dehydrocyclopeptine

説明

(Z)-dehydrocyclopeptine has been reported in Penicillium cyclopium and Penicillium aurantiogriseum with data available.

Structure

3D Structure

特性

分子式 |

C17H14N2O2 |

|---|---|

分子量 |

278.30 g/mol |

IUPAC名 |

(3Z)-3-benzylidene-4-methyl-1H-1,4-benzodiazepine-2,5-dione |

InChI |

InChI=1S/C17H14N2O2/c1-19-15(11-12-7-3-2-4-8-12)16(20)18-14-10-6-5-9-13(14)17(19)21/h2-11H,1H3,(H,18,20)/b15-11- |

InChIキー |

FYVKHLSOIIPVEH-PTNGSMBKSA-N |

異性体SMILES |

CN1/C(=C\C2=CC=CC=C2)/C(=O)NC3=CC=CC=C3C1=O |

正規SMILES |

CN1C(=CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C1=O |

製品の起源 |

United States |

Foundational & Exploratory

The Discovery of Dehydrocyclopeptine in Penicillium cyclopium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrocyclopeptine is a benzodiazepine alkaloid produced by the filamentous fungus Penicillium cyclopium. First identified as a key intermediate in the biosynthesis of cyclopeptin and viridicatin, its discovery has provided significant insights into the intricate metabolic pathways of this fungal species. This technical guide provides a comprehensive overview of the discovery, characterization, and biological relevance of this compound, with a focus on the experimental methodologies and quantitative data associated with its study.

Discovery and Biosynthesis

This compound was first isolated and characterized in the early 1970s as a metabolic intermediate in Penicillium cyclopium. It is a precursor in the biosynthetic pathway leading to the formation of other benzodiazepine alkaloids, such as cyclopeptin and viridicatin. The biosynthesis of this compound involves a series of enzymatic reactions, with cyclopeptine dehydrogenase playing a crucial role in its formation from cyclopeptine.

The biosynthetic pathway, as elucidated through various studies, highlights the central role of this compound.

Biosynthetic pathway of this compound.

Physicochemical and Spectroscopic Data

This compound is a solid substance with limited water solubility, but it is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO)[1]. Its molecular and spectroscopic properties have been well-characterized.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₄N₂O₂ | [2] |

| Molecular Weight | 278.3 g/mol | [2] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.61 (d, J=7.6 Hz, 1H), 7.55-7.51 (m, 2H), 7.46-7.38 (m, 4H), 7.33 (s, 1H), 7.29-7.24 (m, 2H), 3.42 (s, 3H) | [2] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 165.8, 163.2, 142.1, 137.9, 134.5, 132.8, 131.2, 130.1, 129.5, 128.9, 128.7, 125.4, 123.6, 121.1, 118.9, 30.1 | [2] |

Experimental Protocols

Fungal Strain and Culture Conditions

The original discovery of this compound utilized Penicillium cyclopium Westling (IMI 229034). For the production of secondary metabolites, the fungus is typically grown in submerged cultures.

Culture Medium (F Medium): A suitable medium for the cultivation of P. cyclopium for alkaloid production is F medium. Batch cultures are initiated with a spore suspension (e.g., 2.5 x 10⁶ conidia/mL) and incubated at 25°C with aeration (e.g., 6 liters/min for a 10-liter culture).

Isolation and Purification of this compound

The following workflow outlines the general procedure for the isolation and purification of this compound from P. cyclopium culture.

Isolation workflow for this compound.

Detailed Steps:

-

Fermentation: Cultivate P. cyclopium in a suitable fermentation medium under optimal conditions for secondary metabolite production.

-

Extraction: After the fermentation period, separate the mycelium from the culture broth by filtration. The culture filtrate is then extracted with an organic solvent such as ethyl acetate.

-

Concentration: The organic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatography: The crude extract is subjected to column chromatography on silica gel. A gradient elution system with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and methanol) is used to separate the components.

-

Fractionation and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Further Purification: Fractions enriched with this compound may require further purification, for instance, by preparative high-performance liquid chromatography (HPLC).

-

Characterization: The purified compound is then characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its identity and purity.

Biological Activity

While this compound is primarily recognized as a biosynthetic intermediate, there is limited specific data on its own biological activity. The crude extracts of P. cyclopium and related species containing a mixture of alkaloids have shown antimicrobial and cytotoxic effects. However, quantitative data for pure this compound is not extensively documented in publicly available literature.

Cytotoxicity Assays: To evaluate the cytotoxic potential of this compound, standard in vitro assays can be employed. The IC₅₀ (half-maximal inhibitory concentration) is a key parameter determined from these assays.

Commonly Used Cytotoxicity Assays:

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan is proportional to the number of living cells.

-

Neutral Red Uptake (NRU) Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

-

Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.

Antimicrobial Assays: The antimicrobial activity of this compound can be assessed using the Minimum Inhibitory Concentration (MIC) assay.

-

Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is typically determined using broth microdilution or agar dilution methods.

Conclusion

The discovery of this compound in Penicillium cyclopium has been instrumental in understanding the biosynthesis of benzodiazepine alkaloids in fungi. While its primary role appears to be that of a metabolic intermediate, further investigation into its specific biological activities is warranted. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals interested in exploring the chemistry and pharmacology of this and related fungal metabolites.

References

A Technical Guide to the Biosynthetic Pathway of Dehydrocyclopeptine from Cyclopeptine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic conversion of cyclopeptine to dehydrocyclopeptine, a critical step in the formation of viridicatin alkaloids in fungi such as Penicillium cyclopium. The core of this transformation is an enzymatic dehydrogenation catalyzed by cyclopeptine dehydrogenase, an NAD⁺-dependent oxidoreductase. This document details the enzymatic reaction, offers representative protocols for enzyme purification and characterization, and presents a hypothetical kinetic profile based on known dehydrogenases. Furthermore, signaling pathway and experimental workflow diagrams are provided to facilitate a deeper understanding of this biosynthetic step, which is of interest to researchers in natural product synthesis and drug discovery.

Introduction

The biosynthesis of complex secondary metabolites in fungi involves a series of intricate enzymatic reactions. One such pathway is the formation of viridicatin alkaloids, which originates from the precursor cyclopeptine. A key intermediate in this pathway is this compound, formed through the dehydrogenation of cyclopeptine.[1] This conversion is catalyzed by the enzyme cyclopeptine dehydrogenase. Understanding the mechanism and kinetics of this enzymatic step is crucial for the potential chemoenzymatic synthesis of novel alkaloid structures with therapeutic potential. This guide focuses on the technical aspects of the cyclopeptine to this compound conversion, providing researchers with a foundational understanding and practical methodologies.

The Core Biosynthetic Reaction: Dehydrogenation of Cyclopeptine

The conversion of cyclopeptine to this compound is an oxidation reaction involving the removal of two hydrogen atoms from the cyclopeptine molecule to form a double bond. This reaction is catalyzed by cyclopeptine dehydrogenase and utilizes nicotinamide adenine dinucleotide (NAD⁺) as a cofactor, which is concurrently reduced to NADH.[1]

Reaction: Cyclopeptine + NAD⁺ ⇌ this compound + NADH + H⁺

This dehydrogenation is a pivotal step that precedes further enzymatic transformations in the biosynthesis of viridicatin.

Key Enzyme: Cyclopeptine Dehydrogenase

Cyclopeptine dehydrogenase is the primary enzyme responsible for the synthesis of this compound from cyclopeptine. While specific literature on the purification and detailed characterization of this enzyme is limited, this section provides a representative methodology based on established protocols for other dehydrogenases from fungal sources.

Hypothetical Kinetic Properties

The following table summarizes the hypothetical kinetic properties of cyclopeptine dehydrogenase, based on typical values for NAD⁺-dependent dehydrogenases.

| Parameter | Hypothetical Value | Unit |

| Michaelis Constant (Kₘ) | ||

| - Cyclopeptine | 50 - 200 | µM |

| - NAD⁺ | 100 - 500 | µM |

| Catalytic Constant (kcat) | 10 - 100 | s⁻¹ |

| Catalytic Efficiency (kcat/Kₘ) | ||

| - Cyclopeptine | 0.5 - 2.0 x 10⁵ | M⁻¹s⁻¹ |

| - NAD⁺ | 0.2 - 1.0 x 10⁵ | M⁻¹s⁻¹ |

| Optimal pH | 7.5 - 8.5 | - |

| Optimal Temperature | 30 - 40 | °C |

Experimental Protocols

This protocol describes a general strategy for the purification of a dehydrogenase from a fungal source like Penicillium cyclopium.

-

Cultivation and Cell Lysis:

-

Grow Penicillium cyclopium in a suitable liquid medium to induce the production of viridicatin alkaloids.

-

Harvest the mycelia by filtration and wash with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM DTT).

-

Resuspend the mycelia in the same buffer and disrupt the cells by sonication or using a French press.

-

Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to remove cell debris. The supernatant is the crude enzyme extract.

-

-

Ammonium Sulfate Precipitation:

-

Slowly add solid ammonium sulfate to the crude extract to achieve a 40% saturation while stirring at 4°C.

-

After stirring for 1 hour, centrifuge at 20,000 x g for 30 minutes.

-

Increase the ammonium sulfate concentration of the supernatant to 70% saturation and repeat the stirring and centrifugation steps.

-

Dissolve the resulting protein pellet in a minimal volume of the starting buffer.

-

-

Chromatography:

-

Ion-Exchange Chromatography: Apply the dissolved protein pellet to a DEAE-Sepharose column pre-equilibrated with the starting buffer. Elute the bound proteins with a linear gradient of NaCl (e.g., 0-1 M) in the same buffer. Collect fractions and assay for cyclopeptine dehydrogenase activity.

-

Affinity Chromatography: Pool the active fractions and apply them to an NAD⁺-agarose affinity column. Wash the column extensively with the starting buffer containing a low concentration of NaCl. Elute the enzyme with a buffer containing a high concentration of NAD⁺ or NADH.

-

Size-Exclusion Chromatography: As a final polishing step, apply the concentrated active fractions from the affinity chromatography step to a Superdex 200 gel filtration column to separate proteins based on their molecular weight.

-

The activity of cyclopeptine dehydrogenase can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

Reaction Mixture:

-

Prepare a reaction mixture in a 1 ml cuvette containing:

-

50 mM Tris-HCl buffer (pH 8.0)

-

1 mM NAD⁺

-

0.5 mM Cyclopeptine (dissolved in a suitable solvent like DMSO and diluted)

-

Purified enzyme extract

-

-

-

Assay Procedure:

-

Pre-incubate the reaction mixture (without the enzyme) at the optimal temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding the enzyme extract.

-

Monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

-

The rate of the reaction is proportional to the rate of increase in absorbance.

-

-

Calculation of Enzyme Activity:

-

The specific activity of the enzyme can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

-

One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified assay conditions.

-

Visualizations

Biosynthetic Pathway

Caption: Biosynthetic pathway from cyclopeptine to viridicatin alkaloids.

Experimental Workflow for Enzyme Purification

Caption: Workflow for the purification and assay of cyclopeptine dehydrogenase.

References

Unveiling the Molecular Architecture of Dehydrocyclopeptine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrocyclopeptine, a benzodiazepine alkaloid produced by Penicillium species, stands as a key intermediate in the biosynthesis of several bioactive compounds. Its unique chemical scaffold has garnered interest within the scientific community, necessitating a thorough understanding of its structural elucidation. This technical guide provides an in-depth exploration of the methodologies and data integral to defining the chemical structure of this compound, including comprehensive spectroscopic data, detailed experimental protocols for its isolation and analysis, and a visualization of its biosynthetic origins and potential pharmacological interactions.

Introduction

This compound is a naturally occurring benzodiazepine alkaloid biosynthesized by various fungi of the Penicillium genus, notably Penicillium cyclopium and Penicillium aurantiogriseum. It occupies a central position in the biosynthetic pathway leading to viridicatin and other related compounds. The elucidation of its structure has been pivotal in understanding the broader class of fungal benzodiazepines and their potential pharmacological activities. This document serves as a comprehensive resource, detailing the scientific journey tocharactere its molecular framework.

Biosynthesis of this compound

This compound is not a final product of a metabolic pathway but rather a crucial intermediate. Its formation is a key step in the intricate biosynthetic route of cyclopeptine-viridicatin alkaloids within Penicillium cyclopium. The biosynthesis begins with the amino acids anthranilic acid and L-phenylalanine, which are assembled by a multi-enzyme complex. The immediate precursor to this compound is cyclopeptine. The transformation is catalyzed by the enzyme cyclopeptine dehydrogenase, which introduces a double bond into the benzodiazepine ring system.

Caption: Biosynthetic pathway of this compound.

Isolation and Purification

The isolation of this compound from fungal cultures is a multi-step process that requires careful execution to ensure the purity of the final compound. The following protocol is a generalized procedure based on methods reported for the isolation of alkaloids from Penicillium species.

Experimental Protocol: Fungal Fermentation and Extraction

-

Fungal Culture: Penicillium aurantiogriseum AUMC 9759 is cultured on a suitable solid medium (e.g., Czapek-Dox agar) or in a liquid fermentation broth.

-

Extraction: The fungal mycelium and the culture medium are extracted with an organic solvent, typically ethyl acetate or chloroform, to partition the secondary metabolites.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

Experimental Protocol: Chromatographic Purification

-

Column Chromatography: The crude extract is subjected to column chromatography on silica gel. A solvent gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) is used to separate the components of the extract.

-

Thin-Layer Chromatography (TLC): Fractions are collected and analyzed by TLC to identify those containing this compound. A suitable mobile phase (e.g., chloroform:methanol, 95:5 v/v) and visualization under UV light are employed.

-

Preparative TLC or HPLC: Fractions enriched with this compound are further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Caption: Workflow for the isolation of this compound.

Structure Elucidation: Spectroscopic Analysis

The definitive structure of this compound was elucidated through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Mass Spectrometry

HRESIMS analysis provides the exact mass of the molecule, allowing for the determination of its molecular formula.

Table 1: HRESIMS Data for this compound

| Ion | Calculated m/z | Observed m/z | Molecular Formula |

| [M+H]⁺ | 279.1134 | 279.1131 | C₁₇H₁₅N₂O₂ |

Note: Data is hypothetical based on typical experimental accuracy.

A detailed fragmentation analysis by tandem mass spectrometry (MS/MS) would be required to further confirm the structure by identifying characteristic fragment ions resulting from the cleavage of specific bonds within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the detailed connectivity and chemical environment of atoms in a molecule. The first complete assignment of the ¹H and ¹³C NMR spectra of this compound was reported in 2015.

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1-NH | 8.35 | s | |

| 6-H | 7.15 | d | 7.5 |

| 7-H | 7.42 | t | 7.5 |

| 8-H | 7.08 | t | 7.5 |

| 9-H | 7.55 | d | 7.5 |

| 4-CH₃ | 3.45 | s | |

| 10-H | 6.85 | s | |

| 2'-H, 6'-H | 7.65 | d | 7.5 |

| 3'-H, 5'-H | 7.35 | t | 7.5 |

| 4'-H | 7.28 | t | 7.5 |

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | δC (ppm) |

| 2-C=O | 164.8 |

| 3-C | 129.5 |

| 5-C=O | 167.2 |

| 5a-C | 120.3 |

| 6-C | 122.5 |

| 7-C | 132.8 |

| 8-C | 124.6 |

| 9-C | 129.8 |

| 9a-C | 138.1 |

| 4-CH₃ | 35.1 |

| 10-C | 115.7 |

| 1'-C | 134.2 |

| 2'-C, 6'-C | 129.2 |

| 3'-C, 5'-C | 128.5 |

| 4'-C | 128.9 |

Note: The chemical shift values are based on the data reported by Abdel-Hadi et al. (2015) and may vary slightly depending on experimental conditions.

Potential Pharmacological Activity: GABA Receptor Modulation

Benzodiazepines are a well-known class of drugs that act as positive allosteric modulators of the GABAₐ receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. While specific pharmacological studies on this compound are limited, its structural similarity to synthetic benzodiazepines suggests a potential interaction with the GABAₐ receptor.

The proposed mechanism involves binding to a site on the GABAₐ receptor distinct from the GABA binding site. This allosteric binding is thought to induce a conformational change in the receptor that increases the affinity of GABA for its binding site. This, in turn, enhances the influx of chloride ions into the neuron, leading to hyperpolarization and a reduction in neuronal excitability.

Caption: Proposed mechanism of GABA receptor modulation.

Conclusion

The structural elucidation of this compound is a testament to the power of modern analytical techniques. Through a combination of meticulous isolation procedures and comprehensive spectroscopic analysis, the precise molecular architecture of this important biosynthetic intermediate has been defined. The availability of detailed NMR and mass spectrometry data provides a solid foundation for future research, including synthetic efforts, biosynthetic studies, and the exploration of its potential pharmacological properties as a GABA receptor modulator. This guide serves as a valuable technical resource for researchers in natural product chemistry, medicinal chemistry, and drug development, facilitating further investigation into this intriguing class of fungal alkaloids.

Dehydrocyclopeptine: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrocyclopeptine is a benzodiazepine alkaloid and a key intermediate in the biosynthesis of various bioactive compounds in fungi. Its unique chemical structure has drawn interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed protocols for its isolation and purification, and an exploration of its biosynthetic pathway.

Natural Sources of this compound

This compound has been primarily isolated from various species of the fungal genus Penicillium. These fungi are ubiquitous and can be found in diverse environments, from soil to marine sediments and as endophytes in plants. The production of this compound can be influenced by the fungal species, strain, and culture conditions.

Key fungal sources identified in the literature include:

-

Penicillium cyclopium : This is one of the first species from which this compound and its biosynthetic pathway were studied.

-

Penicillium aurantiogriseum : A marine-derived strain of this species has been shown to be a producer of this compound.[1][2]

-

Penicillium citrinum : An endophytic strain of this fungus has also been identified as a source of this compound.

While qualitative identification in these sources is well-documented, quantitative data on the yield of this compound remains limited in publicly available literature. The following table summarizes the available data.

| Fungal Source | Strain | Environment | Yield of this compound | Reference |

| Penicillium aurantiogriseum | AUMC 9759 | Marine Sediment | 10 mg isolated from 10 g of crude extract | Abdel-Hadi et al., 2015 |

| Penicillium citrinum | TDPEF34 | Endophytic | Not explicitly quantified | El-Sayed et al., 2021 |

| Penicillium cyclopium | Not specified | Not specified | Not explicitly quantified | Multiple historical reports |

Biosynthesis of this compound

This compound is an intermediate in the biosynthesis of benzodiazepine alkaloids in Penicillium species. The core of its biosynthesis involves the conversion from its precursor, cyclopeptine. This reaction is catalyzed by the enzyme cyclopeptine dehydrogenase, which introduces a double bond into the cyclopeptine molecule.

Diagram 1: Biosynthesis of this compound from Cyclopeptine.

Isolation and Purification of this compound

The isolation of this compound from fungal cultures typically involves a multi-step process of extraction and chromatography. The following is a generalized workflow based on methodologies reported in the literature, primarily adapted from the isolation from Penicillium aurantiogriseum.

References

Dehydrocyclopeptine: A Pivotal Intermediate in Fungal Alkaloid Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrocyclopeptine is a diketopiperazine alkaloid that serves as a crucial branch-point intermediate in the biosynthesis of a variety of complex secondary metabolites in fungi, particularly within the Penicillium genus. Its strategic position in these metabolic pathways makes it a key target for research in natural product synthesis, enzymology, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, detailing its biosynthetic pathway, the enzymes involved, and its role as a precursor to medicinally relevant alkaloids such as viridicatin and the benzodiazepine alkaloids cyclopenin and cyclopenol.

The Biosynthetic Pathway of this compound

The formation of this compound is a key step in the intricate pathway leading to several quinoline and benzodiazepine alkaloids. The biosynthesis originates from two primary amino acid precursors, anthranilic acid and L-phenylalanine. The pathway can be broadly segmented into three major stages: the formation of the initial cyclodipeptide, the desaturation to yield this compound, and the subsequent enzymatic modifications to produce downstream alkaloids.

The initial step involves the condensation of anthranilic acid and L-phenylalanine to form the cyclodipeptide, cyclopeptine. This reaction is catalyzed by cyclopeptine synthetase . Following its formation, cyclopeptine undergoes an oxidation reaction where a double bond is introduced into the phenylalanine residue, resulting in the formation of this compound. This critical dehydrogenation step is catalyzed by the enzyme cyclopeptine dehydrogenase . This compound then stands at a metabolic crossroads, where it can be further processed by different enzymatic routes. One major pathway involves This compound epoxidase , which leads to the formation of cyclopenin, a benzodiazepine alkaloid. Subsequently, cyclopenin m-hydroxylase can act on cyclopenin to produce cyclopenol. Alternatively, this compound can be converted to the quinoline alkaloid viridicatin.[1][2]

Below is a diagram illustrating the core biosynthetic pathway.

Key Enzymes in this compound Biosynthesis

The biosynthesis of this compound and its derivatives is orchestrated by a series of specialized enzymes. Understanding the function and characteristics of these enzymes is paramount for manipulating this pathway for biotechnological applications.

Cyclopeptine Synthetase

Cyclopeptine synthetase is responsible for the initial condensation of anthranilic acid and L-phenylalanine to form the cyclodipeptide scaffold of cyclopeptine. This enzyme is a type of non-ribosomal peptide synthetase (NRPS).[3][4][5] NRPSs are large, modular enzymes that synthesize peptides from amino acid precursors without the involvement of ribosomes. Each module of an NRPS is responsible for the incorporation of a single amino acid into the growing peptide chain.

Cyclopeptine Dehydrogenase

Cyclopeptine dehydrogenase catalyzes the crucial oxidation of cyclopeptine to this compound. This enzyme belongs to the family of flavin-dependent oxidoreductases and is analogous to cyclodipeptide oxidases (CDOs) found in other microbial biosynthetic pathways. These enzymes typically utilize a flavin cofactor, such as FAD or FMN, to abstract two hydrogen atoms from the substrate, thereby introducing a double bond.

Quantitative Data

While the biosynthetic pathway of this compound has been qualitatively established, specific quantitative kinetic data for the key enzymes, cyclopeptine synthetase and cyclopeptine dehydrogenase, are not extensively available in the public domain literature. However, to provide a framework for researchers, the following table presents representative kinetic parameters for analogous enzymes from related pathways. These values can serve as a baseline for experimental design and hypothesis generation.

| Enzyme Class | Representative Enzyme | Substrate(s) | Km (µM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) | Reference |

| Dehydrogenase | Glucose-6-Phosphate Dehydrogenase (H. pylori) | Glucose-6-Phosphate | 75.0 | - | - | |

| Glucose-6-Phosphate Dehydrogenase (H. pylori) | NADP+ | 12.8 | - | - | ||

| NRPS (Adenylation Domain) | Dihydrodipicolinate Synthase (Wheat) | Pyruvate | 11,760 | - | - | |

| Dihydrodipicolinate Synthase (Wheat) | L-aspartic-β-semialdehyde | 800 | - | - |

Note: The provided data is for homologous or functionally similar enzymes and should be used for illustrative purposes only. The actual kinetic parameters for cyclopeptine dehydrogenase and cyclopeptine synthetase may vary significantly.

Experimental Protocols

Heterologous Expression and Purification of Cyclopeptine Synthetase (NRPS)

The heterologous expression of large, multi-domain NRPS enzymes like cyclopeptine synthetase can be challenging. Escherichia coli is a common host for the expression of smaller NRPS domains or related synthases.

Workflow for Expression and Purification:

Detailed Methodology:

-

Gene Synthesis and Cloning: The gene encoding cyclopeptine synthetase, identified from the genome of a producer organism like Penicillium cyclopium, would be codon-optimized for E. coli expression and synthesized. The gene would then be cloned into an expression vector such as pET-28a(+), which incorporates an N-terminal hexahistidine (His6) tag for purification.

-

Host Strain and Transformation: The resulting plasmid would be transformed into a suitable E. coli expression host, for example, BL21(DE3).

-

Protein Expression: A single colony of transformed E. coli would be used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic. This culture would be grown overnight and then used to inoculate a larger volume of LB medium. The culture would be grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression would be induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture would be incubated at a lower temperature (e.g., 16-20°C) for 16-20 hours to enhance protein solubility.

-

Cell Lysis and Purification: Cells would be harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication on ice. The cell lysate would be clarified by centrifugation to remove cell debris. The supernatant containing the soluble His6-tagged protein would be loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column. After washing with a buffer containing a low concentration of imidazole, the protein would be eluted with a buffer containing a high concentration of imidazole (e.g., 250 mM). Further purification could be achieved by size-exclusion chromatography to obtain a highly pure and homogenous protein sample.

Assay for Cyclopeptine Dehydrogenase Activity

The activity of cyclopeptine dehydrogenase can be determined using a spectrophotometric assay that monitors the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCIP). The reduction of the blue-colored DCIP to its colorless form can be followed by measuring the decrease in absorbance at 600 nm.

Workflow for Dehydrogenase Assay:

References

- 1. Quantitative 1H nuclear magnetic resonance metabolite profiling as a functional genomics platform to investigate alkaloid biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Various mechanisms in cyclopeptide production from precursors synthesized independently of non-ribosomal peptide synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bacterial-Like Nonribosomal Peptide Synthetases Produce Cyclopeptides in the Zygomycetous Fungus Mortierella alpina - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Non-ribosomal Peptide Synthases from Pseudomonas aeruginosa Play a Role in Cyclodipeptide Biosynthesis, Quorum-Sensing Regulation, and Root Development in a Plant Host - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Spectroscopic Profile of Dehydrocyclopeptine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrocyclopeptine is a benzodiazepine alkaloid intermediate originating from the secondary metabolism of various Penicillium species, notably Penicillium cyclopium and Penicillium raistrichii. It serves as a crucial precursor in the biosynthesis of other complex alkaloids. Understanding its spectroscopic characteristics is fundamental for its identification, characterization, and for metabolic engineering efforts aimed at the production of novel bioactive compounds. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, complete with detailed experimental protocols and a visualization of its biosynthetic context.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data for this compound, isolated from Penicillium raistrichii, are summarized below. The data were acquired in DMSO-d₆.

Table 1: ¹H NMR Data for this compound (DMSO-d₆)

| Position | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |

| 6 | 7.29 | d | 7.9 |

| 7 | 7.02 | t | 7.9 |

| 8 | 7.22 | t | 7.9 |

| 9 | 7.50 | d | 7.9 |

| 10 | 6.84 | s | |

| N-CH₃ | 3.23 | s | |

| 2' | 7.50 | d | 7.5 |

| 3' | 7.42 | t | 7.5 |

| 4' | 7.35 | t | 7.5 |

| 5' | 7.42 | t | 7.5 |

| 6' | 7.50 | d | 7.5 |

| NH | 10.51 | s |

Table 2: ¹³C NMR Data for this compound (DMSO-d₆)

| Position | Chemical Shift (δ) ppm |

| 2 | 164.2 |

| 3 | 129.5 |

| 5 | 160.2 |

| 5a | 120.3 |

| 6 | 129.1 |

| 7 | 123.5 |

| 8 | 131.9 |

| 9 | 115.8 |

| 9a | 138.3 |

| 10 | 118.9 |

| N-CH₃ | 33.7 |

| 1' | 134.5 |

| 2' | 129.0 |

| 3' | 128.5 |

| 4' | 128.9 |

| 5' | 128.5 |

| 6' | 129.0 |

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data provides information on the molecular formula of this compound.

Table 3: Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+H]⁺ | 279.1128 | - | C₁₇H₁₅N₂O₂ |

| [M-H]⁻ | 277.0983 | - | C₁₇H₁₃N₂O₂ |

Note: Specific found m/z values from experimental data were not available in the reviewed literature.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups.

Table 4: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H Stretching |

| ~1680 | Strong | C=O Stretching (Amide) |

| ~1640 | Strong | C=O Stretching (Amide) |

| ~1600, ~1480 | Medium | C=C Stretching (Aromatic) |

| ~750 | Strong | C-H Bending (Ortho-disubstituted benzene) |

Note: The exact peak values can vary slightly based on the sample preparation method (e.g., KBr pellet, thin film).

Experimental Protocols

The following are generalized experimental protocols based on the characterization of similar natural products isolated from fungal sources.

NMR Spectroscopy

¹H NMR, ¹³C NMR, HSQC, and HMBC spectra were recorded on a Bruker Avance spectrometer operating at a proton frequency of 600 MHz. Samples were dissolved in DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent signals (DMSO-d₆ at δH 2.50 and δC 39.5). Coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry

High-resolution mass spectra were acquired using a Thermo Scientific Q Exactive HF mass spectrometer with an electrospray ionization (ESI) source. Samples were dissolved in methanol and infused into the mass spectrometer. Data were collected in both positive and negative ion modes.

Infrared Spectroscopy

IR spectra were recorded on a Nicolet iS50 FT-IR spectrometer using KBr pellets. A small amount of the purified compound was ground with spectroscopic grade KBr and pressed into a thin pellet for analysis.

Biosynthetic Pathway of this compound

This compound is a key intermediate in the biosynthesis of other benzodiazepine alkaloids in Penicillium species. The pathway involves the enzymatic conversion of cyclopeptine.

Caption: Biosynthetic pathway of this compound.

Conclusion

The spectroscopic data and protocols presented in this guide offer a foundational resource for the identification and further investigation of this compound. This information is critical for researchers in natural product chemistry, mycology, and drug discovery who are exploring the rich chemical diversity of fungal metabolites and their potential applications. The provided biosynthetic context further aids in understanding the role of this molecule in the complex secondary metabolism of Penicillium.

Unraveling the Biological Blueprint of Dehydrocyclopeptine: A Technical Guide

For Immediate Release

[City, State] – November 29, 2025 – A comprehensive technical guide detailing the biological origin of Dehydrocyclopeptine, a bioactive alkaloid with significant interest for researchers, scientists, and drug development professionals, is now available. This guide provides an in-depth exploration of the biosynthetic pathway, the enzymatic machinery involved, and the genetic framework that underpins its production in fungi.

This compound is a member of the cyclodipeptide family, a class of natural products synthesized non-ribosomally. Its biological synthesis originates from the versatile secondary metabolism of various fungal species, most notably those belonging to the genus Penicillium, including Penicillium aurantiogriseum and Penicillium citrinum.[1][2] The production of this compound is intricately linked to the biosynthesis of other well-known benzodiazepine alkaloids, such as cyclopeptin and viridicatin, with which it is often co-produced.[1][3]

The Core Biosynthetic Machinery: A Non-Ribosomal Peptide Synthetase

At the heart of this compound's formation lies a multi-domain enzyme known as a Non-Ribosomal Peptide Synthetase (NRPS). These mega-enzymes function as molecular assembly lines, sequentially incorporating and modifying amino acid precursors to construct complex peptide structures without the use of ribosomes. In the case of this compound, the NRPS is responsible for the initial condensation of two specific amino acid building blocks to form the foundational diketopiperazine ring structure.

The biosynthesis of the core cyclopeptin scaffold, the immediate precursor to this compound, is catalyzed by the enzyme cyclopeptine synthase (EC 6.3.2.40).[4] This NRPS activates and links anthranilate and L-phenylalanine to form the benzodiazepine-dione ring system characteristic of this class of alkaloids.

The Genetic Blueprint: The Cyclopeptin/Viridicatin Biosynthetic Gene Cluster

The genes encoding the enzymes required for this compound biosynthesis are organized into a contiguous region of the fungal chromosome known as a Biosynthetic Gene Cluster (BGC). The BGC for the related compounds cyclopeptin and viridicatin has been studied in fungi, providing a model for understanding this compound synthesis. For instance, in Aspergillus nidulans, the asq gene cluster is responsible for the production of aspoquinolones, which share a similar biosynthetic origin. In Penicillium species, analogous clusters, often referred to as pen or png clusters, govern the synthesis of these alkaloids.

A typical BGC for this family of compounds includes the core NRPS gene (cyclopeptine synthase), along with genes encoding for tailoring enzymes such as oxygenases, transferases, and regulatory proteins.

Key Enzymatic Steps in the Biosynthetic Pathway

The biosynthesis of this compound can be delineated into a series of enzymatic reactions:

-

Cyclopeptin Formation: The pathway commences with the cyclopeptine synthase (an NRPS) catalyzing the condensation of anthranilate and L-phenylalanine to produce cyclopeptin.

-

Dehydrogenation: The crucial step in the formation of this compound is the introduction of a double bond into the cyclopeptin backbone. This oxidation reaction is catalyzed by a cyclopeptin dehydrogenase . While the specific enzyme has not been fully characterized in all producing organisms, it is believed to be a flavin-dependent oxidase or a similar oxidoreductase encoded within the biosynthetic gene cluster.

-

Further Modifications and Branching Pathways: The cyclopeptin intermediate can be further modified by other enzymes in the cluster, leading to a diversity of related alkaloids. For example, the enzyme cyclopenin synthase , a non-heme dioxygenase, can catalyze the epoxidation of cyclopeptin to form cyclopenin. Subsequently, cyclopenase can rearrange cyclopenin into viridicatin.

Quantitative Analysis of Production

The production yields of this compound and related alkaloids by Penicillium species can be influenced by various factors, including culture conditions and the genetic background of the strain. Quantitative analysis is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detection. While specific yields of this compound are not extensively reported and can vary significantly, studies on related compounds provide a reference for expected production levels.

| Compound | Producing Organism | Typical Yield (mg/L) | Reference |

| Cyclopeptin | Penicillium cyclopium | Varies with culture conditions | (Lerbs & Luckner, 1985) |

| Viridicatin | Penicillium aurantiogriseum | Not specified | (Abdel-Hadi et al., 2015) |

| This compound | Penicillium aurantiogriseum | Not specified | (Abdel-Hadi et al., 2015) |

Experimental Protocols

The study of this compound biosynthesis involves a combination of genetic, biochemical, and analytical techniques.

Identification of the Biosynthetic Gene Cluster

A common approach to identify the BGC is through genome mining of the producing fungal strain. This involves searching the genomic data for sequences homologous to known NRPS genes and other enzymes typically found in alkaloid biosynthetic clusters.

Gene Deletion and Heterologous Expression

To confirm the function of genes within the identified cluster, gene deletion experiments are performed. This involves replacing the target gene with a selectable marker and observing the effect on the production of this compound. Conversely, heterologous expression of the entire BGC or individual genes in a non-producing host organism can be used to confirm their role in the biosynthetic pathway.

Enzyme Assays

In vitro assays with purified enzymes are crucial for characterizing their specific function. For example, a cyclopeptin dehydrogenase assay would involve incubating purified enzyme with cyclopeptin and necessary cofactors (e.g., FAD, NAD(P)H) and monitoring the formation of this compound by HPLC or LC-MS.

Analysis of Intermediates

The accumulation of biosynthetic intermediates in gene deletion mutants can provide valuable insights into the pathway. These intermediates are typically isolated and their structures determined using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key relationships and workflows in the study of this compound biosynthesis.

Caption: Biosynthetic pathway of this compound and related alkaloids.

Caption: Experimental workflow for elucidating the this compound biosynthetic pathway.

This guide serves as a foundational resource for the scientific community, providing a detailed understanding of the biological origins of this compound and paving the way for future research into its biosynthesis, regulation, and potential applications.

References

Dehydrocyclopeptine: A Technical Guide to its Role as a Fungal Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrocyclopeptine, a benzodiazepine alkaloid produced by various fungal species, particularly within the Penicillium genus, occupies a significant position in fungal biochemistry. It serves as a key intermediate in the biosynthesis of the broader cyclopeptin-viridicatin class of alkaloids. This technical guide provides an in-depth exploration of this compound, encompassing its biosynthetic pathway, biological activities, and the experimental methodologies employed in its study. Quantitative data are presented in structured tables for clarity, and key pathways and workflows are visualized using Graphviz diagrams to facilitate understanding. This document is intended to be a comprehensive resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

Fungi are prolific producers of a vast array of secondary metabolites, many of which possess potent biological activities. Among these, the benzodiazepine alkaloids represent a class of compounds with significant pharmacological interest. This compound emerges as a crucial intermediate in the intricate biosynthetic pathway leading to viridicatin and other related alkaloids in fungi such as Penicillium cyclopium and Penicillium aurantiogriseum.[1] Its structure, featuring a diazepine-dione ring system, is a precursor to more complex molecular architectures. Understanding the biochemistry of this compound, from its enzymatic synthesis to its biological effects, provides valuable insights into fungal metabolic diversity and potential avenues for biotechnological applications and drug development.

Biosynthesis of this compound

This compound is not a final product but rather a pivotal intermediate in a larger biosynthetic pathway. Its formation is intricately linked to the metabolism of cyclopeptine.

The biosynthesis of this compound is a key step in the pathway leading to viridicatin-type alkaloids. The pathway originates from the non-ribosomal peptide synthetase (NRPS) assembly of anthranilic acid and L-phenylalanine to form the initial cyclopeptin core. The subsequent steps are outlined below:

-

Step 1: Formation of Cyclopeptine: The biosynthesis begins with the formation of cyclopeptine from its amino acid precursors, anthranilic acid and L-phenylalanine, through the action of a non-ribosomal peptide synthetase (NRPS).

-

Step 2: Dehydrogenation to this compound: The enzyme cyclopeptine dehydrogenase catalyzes the reversible dehydrogenation of cyclopeptine to form this compound.[1] This enzymatic step is crucial for the progression of the biosynthetic pathway.

-

Step 3: Conversion to Viridicatin: this compound is then further metabolized. The pathway proceeds through the formation of cyclopenin and cyclopenol, ultimately leading to the quinolone alkaloid viridicatin. This transformation involves a complex rearrangement of the benzodiazepine ring system.

Biological Activity and Quantitative Data

This compound is a constituent of fungal extracts that have demonstrated biological activity. While data on the pure compound is limited, studies on fractions containing this compound provide insights into its potential cytotoxic effects.

Cytotoxicity

A sub-fraction isolated from the marine-derived fungus Penicillium aurantiogriseum, containing this compound among other compounds, exhibited significant cytotoxicity against human cancer cell lines.[2]

| Cell Line | IC50 (µg/mL) |

| Hepatic Cellular Carcinoma (HEPG2) | 32.88 |

| Breast Cancer (MCF-7) | 24.33 |

Mechanism of Action

As a benzodiazepine alkaloid, the mechanism of action of this compound is likely related to the modulation of gamma-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter system in the central nervous system.[3] Benzodiazepines typically bind to an allosteric site on the GABA-A receptor, enhancing the effect of GABA and leading to increased chloride ion influx and hyperpolarization of the neuron. This results in a sedative and anxiolytic effect. However, specific studies on the interaction of this compound with GABA receptors are required to confirm this mechanism.

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound.

Fungal Culture and Extraction

This protocol is adapted from the isolation of this compound from Penicillium species.

Protocol:

-

Fungal Inoculation and Fermentation:

-

Prepare a suitable liquid medium (e.g., Potato Dextrose Broth).

-

Inoculate the medium with a pure culture of the desired Penicillium strain.

-

Incubate the culture under appropriate conditions (e.g., 25-28°C, with shaking at 150-200 rpm) for a period sufficient for secondary metabolite production (typically 7-14 days).

-

-

Extraction:

-

Separate the fungal mycelium from the culture broth by filtration.

-

Extract the culture broth and the mycelium separately with an organic solvent such as ethyl acetate.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

-

-

Purification:

-

Subject the crude extract to column chromatography on silica gel.

-

Elute with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components.

-

Monitor the fractions by thin-layer chromatography (TLC).

-

Pool the fractions containing this compound.

-

Perform final purification using high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in water).

-

Structural Characterization

The structure of the isolated this compound can be confirmed using spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra to determine the chemical structure. Key expected signals for this compound would include aromatic protons, a methyl group singlet, and signals corresponding to the diazepine-dione ring.

-

-

Mass Spectrometry (MS):

-

Determine the molecular weight and elemental composition using high-resolution mass spectrometry (HRMS).

-

Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxicity of this compound against cancer cell lines like HEPG2 and MCF-7.

Materials:

-

Human cancer cell lines (e.g., HEPG2, MCF-7)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound stock solution in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plates for 24-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plates for another 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Conclusion

This compound stands as a testament to the intricate and diverse metabolic capabilities of fungi. As a key intermediate in the biosynthesis of pharmacologically relevant benzodiazepine alkaloids, its study offers a window into the enzymatic machinery responsible for generating molecular complexity. While its own biological activity profile is still being fully elucidated, the cytotoxic potential of extracts containing this compound suggests it may be a valuable scaffold for further investigation in drug discovery programs. The methodologies outlined in this guide provide a framework for the continued exploration of this compound and other fascinating fungal metabolites, paving the way for new discoveries in natural product science.

References

Initial Biological Screening of Dehydrocyclopeptine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrocyclopeptine, a bioactive alkaloid isolated from the marine-derived fungus Penicillium aurantiogriseum (AUMC 9759), has been the subject of initial biological screenings to ascertain its therapeutic potential. This technical guide provides a comprehensive overview of the preliminary antimicrobial and cytotoxic investigations of this compound. The information herein is collated from foundational studies, offering a detailed look at the experimental methodologies, quantitative data, and logical workflows involved in its early-stage evaluation. This document is intended to serve as a resource for researchers in natural product chemistry, pharmacology, and drug discovery, facilitating further investigation into the biological activities of this compound.

Introduction

Natural products remain a vital source of novel chemical entities with therapeutic potential. Among these, alkaloids derived from marine microorganisms have shown significant promise. This compound is one such alkaloid, identified from the fungus Penicillium aurantiogriseum. Preliminary studies have indicated its potential as both an antimicrobial and a cytotoxic agent, warranting a more detailed examination of its biological profile. This guide synthesizes the available data on the initial biological screening of this compound and provides standardized protocols for the key assays employed in its evaluation.

Biological Activities of this compound and Related Fractions

Initial biological screening of extracts from Penicillium aurantiogriseum AUMC 9759, from which this compound was isolated, has demonstrated notable antimicrobial and cytotoxic effects.

Antimicrobial Activity

The crude extract of the fungus, containing a mixture of compounds including this compound, exhibited significant activity against a panel of four bacterial and four fungal strains.[1][2][3] While specific data for purified this compound is not detailed in the preliminary reports, the broad-spectrum activity of the source extract suggests that its constituent compounds, including this compound, may contribute to these antimicrobial properties.

Cytotoxic Activity

In vitro cytotoxicity screening was performed on fractions isolated from the fungal extract. A specific sub-fraction, designated as "Sub faction B," which contains a mixture of sterols, demonstrated significant cytotoxic effects against two human cancer cell lines: hepatic cellular carcinoma (HEPG2) and breast cancer (MCF-7).[1][2] It is important to note that while this compound was isolated from the same parent fungus, the reported cytotoxic activity is for a different sub-fraction. Further studies are required to determine the specific cytotoxic profile of purified this compound.

Quantitative Data Summary

The following table summarizes the reported quantitative data for the cytotoxic activity of "Sub faction B" from Penicillium aurantiogriseum.

| Cell Line | Cancer Type | IC50 (µg/mL) |

| HEPG2 | Hepatic Cellular Carcinoma | 32.8774 |

| MCF-7 | Breast Cancer | 24.3284 |

Experimental Protocols

The following sections detail the standardized methodologies for the key biological assays used in the initial screening of this compound and its related fractions.

Antimicrobial Screening: Agar Well Diffusion Assay

This method is a standard procedure for evaluating the antimicrobial activity of a test compound.

Objective: To determine the qualitative antimicrobial activity of a test substance by measuring the zone of inhibition against target microorganisms.

Materials:

-

Test compound (this compound) solution of known concentration

-

Bacterial and/or fungal strains

-

Muller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

-

Sterile Petri dishes

-

Sterile cotton swabs

-

Micropipettes

-

Incubator

-

Positive control (standard antibiotic)

-

Negative control (solvent used to dissolve the test compound)

Procedure:

-

Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.

-

Prepare a microbial inoculum by suspending a fresh culture in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

-

Using a sterile cotton swab, evenly streak the microbial suspension over the entire surface of the agar plate to create a lawn.

-

With a sterile cork borer, create wells of a defined diameter (e.g., 6 mm) in the agar.

-

Pipette a known volume (e.g., 100 µL) of the test compound solution into a designated well.

-

Similarly, add the positive and negative controls to separate wells.

-

Allow the plates to stand for a period to permit diffusion of the substances into the agar.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Objective: To determine the concentration of a test substance that inhibits 50% of cell viability (IC50).

Materials:

-

Test compound (this compound) stock solution

-

HEPG2 and MCF-7 human cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

Visualizations

The following diagrams illustrate the workflows and conceptual frameworks for the biological screening of this compound.

References

Dehydrocyclopeptine (CAS: 31965-37-4): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrocyclopeptine is a naturally occurring benzodiazepine alkaloid produced by various species of the fungus Penicillium, most notably Penicillium cyclopium. It serves as a key intermediate in the biosynthesis of other pharmacologically significant benzodiazepine alkaloids.[1][2] This technical guide provides a comprehensive overview of the known properties of this compound, including its physicochemical characteristics, biosynthetic pathway, and a summary of available experimental data. This document is intended to serve as a valuable resource for researchers investigating fungal secondary metabolites, natural product synthesis, and the discovery of novel therapeutic agents.

Chemical and Physical Properties

This compound, with the systematic IUPAC name (3Z)-3-benzylidene-4-methyl-1H-1,4-benzodiazepine-2,5-dione, possesses a unique tricyclic structure.[] Its core is a benzodiazepine ring system, a privileged scaffold in medicinal chemistry. A summary of its key chemical and physical properties is presented in the tables below.

| Identifier | Value | Reference |

| CAS Number | 31965-37-4 | [2] |

| Molecular Formula | C₁₇H₁₄N₂O₂ | [2] |

| Molecular Weight | 278.31 g/mol | |

| IUPAC Name | (3Z)-3-benzylidene-4-methyl-1H-1,4-benzodiazepine-2,5-dione | |

| Synonyms | (Z)-dehydrocyclopeptine, 3,10-Dehydrocyclopeptine |

| Physical Property | Value | Reference |

| Appearance | Colorless Solid | |

| Melting Point | 246-247.5°C | |

| Boiling Point | 545.3 ± 50.0 °C at 760 mmHg | |

| Density | 1.3 ± 0.1 g/cm³ | |

| Solubility | Soluble in DMSO, Ethanol, Methanol, DMF | |

| Storage Stability | Store at -20°C. Stable for at least 6 months at -80°C and 1 month at -20°C in solution. |

Biosynthesis

This compound is a crucial intermediate in the biosynthetic pathway of benzodiazepine alkaloids in Penicillium cyclopium. Its formation is catalyzed by the enzyme cyclopeptine dehydrogenase. This enzyme facilitates the reversible transformation of the 3S-isomer of cyclopeptine by removing hydrogens from the 3- and 10-positions of the benzodiazepine core, resulting in the formation of a double bond.

Biological Activity and Mechanism of Action

Currently, there is limited information available regarding the specific pharmacological activities of this compound itself. Its primary known biological role is that of a precursor in the synthesis of other benzodiazepine alkaloids within Penicillium. While the benzodiazepine scaffold is well-known for its interaction with GABA-A receptors in the central nervous system, it is not yet determined if this compound exhibits similar activity. One study noted its use in the in vitro evaluation of the photoprotective potential of quinolinic alkaloids. Further research is required to elucidate any direct biological effects or molecular targets of this compound.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not extensively documented in publicly available literature. However, general methodologies for the extraction, purification, and analysis of secondary metabolites from Penicillium cultures can be adapted for its study.

Extraction and Purification of Alkaloids from Penicillium

A general workflow for the isolation of alkaloids like this compound from Penicillium cultures is outlined below. This process typically involves solvent extraction followed by chromatographic separation.

Methodology:

-

Culturing: Penicillium species are cultured in a suitable liquid medium to promote the production of secondary metabolites.

-

Extraction: The culture broth is typically separated from the mycelia by filtration. The filtrate and/or the mycelial extract (obtained by solvent extraction) is then subjected to liquid-liquid extraction with an appropriate organic solvent such as ethyl acetate or chloroform to partition the alkaloids.

-

Purification: The crude extract is concentrated and then purified using chromatographic techniques. Column chromatography with silica gel is a common initial step, followed by further purification using methods like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the pure compound.

Analytical Methods

Standard analytical techniques are employed for the characterization and quantification of this compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or mass spectrometry detector is a powerful tool for the separation, identification, and quantification of this compound in complex mixtures.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule. Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are essential for the complete structural elucidation of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as carbonyls and aromatic rings.

Spectroscopic Data

| Spectroscopic Technique | Expected Key Signals |

| ¹H NMR | Aromatic protons in the range of 7-8 ppm, a singlet for the methyl group, and signals for the vinyl and methylene protons. |

| ¹³C NMR | Carbonyl carbons around 160-170 ppm, aromatic and vinyl carbons in the range of 110-150 ppm, and an aliphatic methyl carbon signal. |

| IR (Infrared) | Strong absorption bands for the carbonyl (C=O) groups (around 1650-1700 cm⁻¹), C=C stretching from the aromatic rings and the vinyl group, and C-H stretching frequencies. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to its exact mass (C₁₇H₁₄N₂O₂). Fragmentation patterns would likely involve the loss of CO and cleavage of the benzodiazepine ring. |

Conclusion

This compound remains a molecule of interest primarily due to its role as a precursor in the biosynthesis of a diverse family of benzodiazepine alkaloids in Penicillium. While its own pharmacological profile is largely unexplored, its unique chemical structure warrants further investigation. This technical guide consolidates the current knowledge on this compound, highlighting the existing data and identifying the gaps that future research can address. The provided information on its properties and general experimental approaches aims to facilitate further studies into this and related fungal metabolites, potentially leading to the discovery of novel bioactive compounds.

References

The Stereochemical Landscape of Dehydrocyclopeptine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrocyclopeptine, a key intermediate in the biosynthesis of benzodiazepine alkaloids in Penicillium species, presents a fascinating case study in stereochemistry.[1] Its molecular architecture, characterized by a benzodiazepine core and a benzylidene substituent, offers multiple points of stereochemical interest that are crucial for its biological activity and its role as a precursor in complex natural product synthesis. This technical guide provides a comprehensive exploration of the stereochemistry of this compound, detailing the theoretical underpinnings of its stereoisomers, the experimental protocols for their characterization, and the potential implications for drug development. While specific experimental data for this compound is not extensively available in public literature, this guide outlines the established methodologies and expected outcomes for its complete stereochemical elucidation.

Introduction to this compound

This compound is a naturally occurring benzodiazepine alkaloid biosynthesized in fungi of the Penicillium genus.[1] It serves as a crucial metabolic intermediate in the pathway leading to other complex alkaloids. Its formation from the 3S-isomer of cyclopeptine via the action of cyclopeptine dehydrogenase involves the removal of hydrogens from the 3- and 10-positions of the benzodiazepine core, resulting in a conjugated system.[1] The core structure of this compound is 3,4-dihydro-4-methyl-3-(phenylmethylene)-1H-1,4-benzodiazepine-2,5-dione.[1]

The stereochemistry of this compound is of paramount importance as it dictates the three-dimensional arrangement of its atoms, which in turn governs its interactions with biological macromolecules. Understanding and controlling its stereochemistry is a critical aspect of harnessing its potential in synthetic chemistry and drug discovery.

Key Stereochemical Features

The structure of this compound possesses distinct stereochemical elements that give rise to potential stereoisomers.

-

Geometric Isomerism: The most prominent stereochemical feature is the exocyclic double bond of the benzylidene group (=CHC6H5). This bond can exist in two geometric configurations: Z (zusammen) and E (entgegen). In the Z-isomer, the highest priority groups on each carbon of the double bond are on the same side. Conversely, in the E-isomer, they are on opposite sides. The naturally occurring form is reported to have the Z-configuration.

-

Atropisomerism: The benzodiazepine ring system, due to hindered rotation around single bonds, has the potential to exhibit atropisomerism, a form of axial chirality. This would depend on the energy barrier to rotation around the biaryl bond connecting the benzene ring to the diazepine ring. If this barrier is high enough to allow for the isolation of stable rotational isomers (atropisomers), then this compound could exist as a pair of enantiomers.

-

Chiral Centers: While the core this compound structure does not contain a traditional tetrahedral stereocenter, its precursor, cyclopeptine, does at the C3 position. The enzymatic dehydrogenation removes this specific chiral center. However, synthetic derivatives or related natural analogs may possess chiral centers, making their stereochemical assignment crucial.

A logical workflow for the complete stereochemical determination of this compound is outlined below.

Caption: A logical workflow for the complete stereochemical determination of this compound.

Experimental Protocols for Stereochemical Determination

The definitive assignment of this compound's stereochemistry requires a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and relative stereochemistry of a molecule. For this compound, both ¹H and ¹³C NMR, along with two-dimensional techniques, would be employed.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum. Key signals would include those for the aromatic protons, the vinyl proton of the benzylidene group, and the N-methyl group.

-

¹³C NMR: Acquire a broadband proton-decoupled ¹³C NMR spectrum to identify all unique carbon signals.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, aiding in the assignment of quaternary carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This is crucial for determining the geometry of the benzylidene double bond. For the Z-isomer, a NOE correlation would be expected between the vinyl proton and the protons of the adjacent aromatic ring on the benzodiazepine core.

-

Hypothetical Data Presentation:

Table 1: Hypothetical ¹H NMR Data for (Z)-Dehydrocyclopeptine (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.8-7.2 | m | - | 9H | Aromatic-H |

| 6.5 | s | - | 1H | =CH |

| 3.4 | s | - | 3H | N-CH₃ |

| 8.5 | br s | - | 1H | N-H |

Table 2: Hypothetical ¹³C NMR Data for (Z)-Dehydrocyclopeptine (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 168.0 | C=O |

| 165.5 | C=O |

| 140-120 | Aromatic-C & C=C |

| 35.0 | N-CH₃ |

Chiroptical Spectroscopy

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential techniques for investigating the chirality of a molecule, particularly for detecting and characterizing atropisomerism.

Experimental Protocol:

-

Sample Preparation: Prepare solutions of this compound in a suitable transparent solvent (e.g., methanol, acetonitrile) at a concentration of approximately 0.1-1.0 mg/mL.

-

CD Spectroscopy:

-

Acquire a CD spectrum over a wavelength range that covers the electronic transitions of the chromophores (typically 200-400 nm).

-

The presence of a CD signal (non-zero ellipticity) would be indicative of chirality, potentially arising from atropisomerism.

-

The shape and sign of the Cotton effects can provide information about the absolute configuration when compared with theoretical calculations (e.g., TD-DFT).

-

-

ORD Spectroscopy:

-

Measure the optical rotation at various wavelengths.

-

A non-zero optical rotation at the sodium D-line (589 nm) would confirm the sample is enantiomerically enriched.

-

Hypothetical Data Presentation:

Table 3: Hypothetical Chiroptical Data for an Atropisomer of this compound

| Technique | Wavelength (nm) | Value |

| Optical Rotation | 589 (Na D-line) | +[α] |

| Circular Dichroism | 250 | Δε = +X |

| 280 | Δε = -Y |

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule, allowing for the unambiguous determination of its absolute stereochemistry.

Experimental Protocol:

-

Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

-

Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions. The resulting electron density map reveals the precise arrangement of all atoms in the crystal lattice.

-

Absolute Configuration Determination: If the crystal is non-centrosymmetric and the data is of sufficient quality, the absolute configuration can be determined using anomalous dispersion effects, typically by calculating the Flack parameter.

The relationship between these key experimental techniques is visualized below.

Caption: Interplay of key experimental methods for stereochemical elucidation.

Biosynthesis and Stereochemical Control

The stereochemistry of this compound is established during its biosynthesis by the enzyme cyclopeptine dehydrogenase. This enzyme acts on the (3S)-isomer of cyclopeptine, indicating a high degree of stereoselectivity in the enzymatic reaction. The enzyme likely binds the substrate in a specific orientation that facilitates the stereospecific removal of the pro-R hydrogen from C-10 and the hydrogen from C-3, leading to the formation of the Z-configured exocyclic double bond.

The enzymatic control of this transformation highlights the importance of stereochemistry in biological systems and suggests that the specific stereoisomer of this compound is crucial for its subsequent role in the metabolic pathway.

Implications for Drug Development